molecular formula C12H19ClN2 B2749550 N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride CAS No. 1210187-16-8

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride

Cat. No.: B2749550
CAS No.: 1210187-16-8
M. Wt: 226.75
InChI Key: PABWKHAKMPDQFV-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride (CAS: 916792-22-8) is a tetrahydroquinoline derivative characterized by a bicyclic aromatic core substituted with methyl groups at the 1-position of the tetrahydroquinoline ring and the methanamine side chain. Its molecular structure imparts unique physicochemical properties, including a density of 1.007 g/cm³ .

Properties

IUPAC Name

N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;/h5-6,8,13H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWKHAKMPDQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    N-Methylation: The tetrahydroquinoline intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the hydrochloride salt: The final step involves the reaction of the N-methylated tetrahydroquinoline with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Various N-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds related to N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride. For instance, research has shown that derivatives of tetrahydroquinoline exhibit antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. In one study, synthesized compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer properties .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. For example, the incorporation of the tetrahydroquinoline moiety has been utilized in drug discovery for developing new chemotherapeutic agents . The synthesis strategies often involve modifications that enhance the biological activity or selectivity of the resulting compounds.

Neuropharmacological Studies

Research indicates that tetrahydroquinoline derivatives may possess neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases. The structural features of this compound suggest possible interactions with neurotransmitter systems . Studies on related compounds have shown promise in modulating neurotransmitter release and providing neuroprotection in cellular models.

Antimicrobial Properties

Some derivatives of tetrahydroquinoline have been investigated for their antimicrobial properties against various pathogens. The unique structural attributes of these compounds may enhance their efficacy against bacterial and fungal strains . This aspect opens avenues for further exploration in developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Screening

A series of synthesized tetrahydroquinoline derivatives were screened for anticancer activity against multiple cell lines. The study concluded that specific modifications in the chemical structure significantly enhanced antiproliferative effects .

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective properties showed that certain tetrahydroquinoline derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 3: Antimicrobial Efficacy

A study evaluating antimicrobial activities revealed that selected tetrahydroquinoline derivatives exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several tetrahydroisoquinoline and quinoline derivatives. Below is a detailed comparison based on substituents, salt forms, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Salt Form Key Properties/Applications Reference
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride Tetrahydroquinoline 1-Me, N-Me methanamine (HCl salt) Density: 1.007 g/cm³
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate Tetrahydroquinoline 1-Me, N-Me methanamine (oxalate salt) Improved solubility due to oxalate
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Tetrahydroisoquinoline 6,7-diOMe, 1-Me, ethyl carboxylate Potential CNS activity
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Tetrahydroisoquinoline 6,7-diOMe, 1-Me, methylsulfonyl Enhanced metabolic stability
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Oxadiazole 3-phenyl oxadiazole, N-Me (HCl salt) Distinct heterocyclic pharmacophore

Key Observations :

Core Structure Variations: The target compound’s tetrahydroquinoline core differs from tetrahydroisoquinoline derivatives (e.g., 6d, 6e), which feature a fused benzene ring at a distinct position. The oxadiazole derivative () replaces the tetrahydroquinoline core with a five-membered heterocycle, drastically modifying solubility and bioavailability .

Substituent Effects :

  • Methoxy groups in compounds like 6d and 6e increase lipophilicity compared to the methyl-substituted target compound, which may enhance blood-brain barrier penetration .
  • The methylsulfonyl group in 6e improves metabolic stability by reducing cytochrome P450-mediated oxidation, a feature absent in the target compound .

Salt Forms :

  • The hydrochloride salt of the target compound contrasts with its oxalate salt analog (CAS: 1260789-19-2), which may offer higher aqueous solubility due to the oxalate counterion .

Physicochemical Properties: The target compound’s density (1.007 g/cm³) suggests moderate molecular packing efficiency, comparable to other tetrahydroquinoline derivatives .

Research Implications and Gaps

  • Pharmacological Potential: While structural analogs (e.g., 6d, 6e) show CNS activity, the target compound’s pharmacological profile requires further exploration.
  • Synthetic Accessibility : The hydrochloride salt’s commercial availability (3 suppliers, ) contrasts with niche derivatives like 6g and 6h , which are less accessible .

Biological Activity

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. With a molecular formula of C12H19ClN2 and a molecular weight of 226.75 g/mol, this compound is derived from the tetrahydroquinoline family, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Core : This is achieved through the Pictet-Spengler reaction.
  • N-Methylation : The intermediate is methylated using reagents like methyl iodide.
  • Formation of Hydrochloride Salt : The final step involves reacting the N-methylated product with hydrochloric acid to yield the hydrochloride salt .

Anticancer Properties

Recent studies indicate that related compounds in the tetrahydroquinoline family exhibit promising anticancer properties. For example, a study synthesized novel tetrahydroquinolinones and evaluated their effects on colorectal cancer (CRC) cell lines. The results showed that these compounds could inhibit CRC growth by inducing oxidative stress and apoptosis through the PI3K/AKT/mTOR signaling pathway . This suggests that this compound may similarly affect cancer cell viability.

Neuroprotective Effects

This compound and its derivatives have been studied for their neuroprotective effects. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) has shown potential in protecting against neurotoxicity induced by various agents. Mechanisms include monoamine oxidase (MAO) inhibition and free radical scavenging . These properties indicate that this compound may have similar neuroprotective applications.

Case Studies

Several case studies highlight the biological activity of tetrahydroquinoline derivatives:

StudyFindings
Colorectal Cancer Inhibition Tetrahydroquinolinones showed significant inhibition of HCT-116 cell proliferation through ROS induction .
Neuroprotection 1-Methyl derivatives demonstrated protective effects against neurotoxins in rodent models .
Antimicrobial Activity Related compounds inhibited growth in multiple bacterial strains .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride post-synthesis?

  • Methodological Answer : Structural confirmation involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify hydrogen and carbon environments. For example, aromatic protons in the tetrahydroquinoline ring appear as distinct multiplets (6.5–7.5 ppm), while aliphatic protons (e.g., methyl groups) resonate at 1.2–3.0 ppm .
  • Infrared (IR) Spectroscopy : Identify functional groups like N–H stretches (~3300 cm<sup>-1</sup>) and C–N vibrations (~1250 cm<sup>-1</sup>) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed [M+H]<sup>+</sup> peaks with theoretical values (e.g., molecular weight ~253.73 g/mol for the free base) .

Q. What are the standard protocols for synthesizing and purifying this compound?

  • Methodological Answer :

  • Synthesis : Start with 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine as a precursor. Introduce the methanamine moiety via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under inert conditions .
  • Purification : Use column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, UV detection at 255 nm) .

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer :

  • Density : Experimental density of the hydrochloride salt is 1.007 g/cm³, measured via pycnometry .
  • Solubility : Assess in water, ethanol, and DMSO using gravimetric methods. Polar solvents enhance solubility due to the hydrochloride salt .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for least-squares refinement, adjusting parameters like occupancy and thermal displacement to resolve electron density mismatches. Validate with R-factor convergence (target: R1 < 0.05) .
  • Mercury CSD : Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with analogous structures in the Cambridge Structural Database (CSD) to identify packing anomalies .
  • Twinned Data Handling : For twinned crystals, employ SHELXL’s TWIN/BASF commands to model overlapping lattices .

Q. How can computational tools like Mercury CSD aid in analyzing the compound’s crystal packing and intermolecular interactions?

  • Methodological Answer :

  • Void Analysis : Use Mercury’s void visualization tool to assess porosity and solvent-accessible volumes, critical for understanding solid-state stability .
  • Packing Similarity : Calculate packing similarity indices (PSIs) against CSD entries to identify isostructural compounds or novel packing motifs .
  • Hydrogen Bond Networks : Generate interaction maps to quantify hydrogen bond distances and angles, correlating with thermodynamic stability .

Q. What experimental approaches are suitable for studying the compound’s interactions with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips and measure binding kinetics (KD, kon/koff) at varying compound concentrations .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with mutagenesis studies targeting predicted interaction sites (e.g., hydrophobic pockets in the tetrahydroquinoline region) .
  • In Vitro Assays : Screen for activity in cell-based assays (e.g., cAMP accumulation for GPCR activation) with IC50/EC50 determination .

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